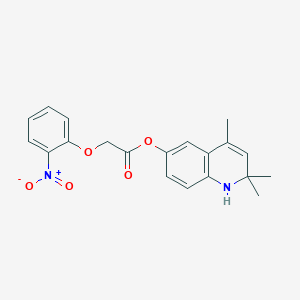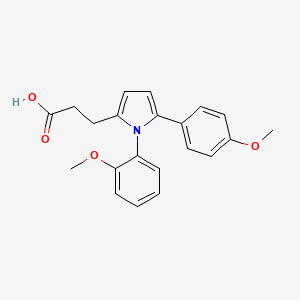
4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16BrN3O2S and its molecular weight is 358.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.01466 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
The study by Pişkin et al. (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide. These compounds exhibit significant potential in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, making them valuable for cancer treatment applications. The unique photophysical and photochemical properties of these phthalocyanines, including good fluorescence and appropriate photodegradation quantum yields, support their efficacy in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Bekhit et al. (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives, demonstrating their potential as anti-inflammatory and antimicrobial agents. These compounds exhibited significant activity, surpassing that of indomethacin in certain assays, and showed selective inhibitory activity towards the COX-2 enzyme. Their superior gastrointestinal safety profiles compared to indomethacin, and promising antibacterial activity against Escherichia coli and Staphylococcus aureus, highlight their potential in medical applications (Bekhit et al., 2008).
Anticancer and Antiviral Properties
Küçükgüzel et al. (2013) explored the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, showed promising anticancer activity against 60 human tumor cell lines without causing significant tissue damage, indicating the potential for development into a therapeutic agent (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Gul et al. (2016) synthesized a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and investigated their carbonic anhydrase I and II inhibitory effects. The compounds showed promising Ki values, suggesting potential for detailed studies on carbonic anhydrase inhibition, which is relevant in the development of treatments for conditions such as glaucoma, epilepsy, and certain cancers (Gul et al., 2016).
Propriétés
IUPAC Name |
4-bromo-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-4-17-10(3)13(9(2)15-17)16-20(18,19)12-7-5-11(14)6-8-12/h5-8,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDNVXMVHYNDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4551608.png)
![2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4551609.png)
![[4-[(E)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B4551616.png)
![3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4551619.png)
![METHYL 1-(2-METHOXYPHENYL)-7-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4551627.png)
![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)-8-methylquinoline](/img/structure/B4551633.png)
![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetamide](/img/structure/B4551649.png)


![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-[4-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B4551676.png)
![N-(furan-2-ylmethyl)-2-[3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide](/img/structure/B4551681.png)

![4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide](/img/structure/B4551694.png)
